![molecular formula C32H46O16 B600701 Secoisolariciresinol diglucoside CAS No. 148244-82-0](/img/structure/B600701.png)
Secoisolariciresinol diglucoside
Overview
Description
Secoisolariciresinol diglucoside is a lignan found predominantly in flaxseed, but also present in sunflower, sesame, and pumpkin seeds . It is a phytoestrogen with antioxidant properties and is known for its potential health benefits, including protective effects against cardiovascular diseases, diabetes, cancer, and mental stress . Upon ingestion, this compound is converted into mammalian lignans, enterodiol and enterolactone, by gut microflora .
Mechanism of Action
Secoisolariciresinol diglucoside (SDG) is a lignan found primarily in flaxseed. It has been associated with various health benefits, including protective effects against cardiovascular diseases, diabetes, cancer, and mental stress .
Target of Action
SDG has been shown to interact with several targets in the body. It has been found to have a protective effect on the blood-brain barrier, reducing leukocyte adhesion and migration across the barrier . SDG also interacts with human umbilical vein endothelial cells, inhibiting the Akt/IκB/NF-κB pathway .
Mode of Action
SDG exerts its effects through various mechanisms. It has been shown to decrease the expression of the adhesion molecule VCAM1, induced by TNFα or IL-1β in brain microvascular endothelial cells . SDG also diminishes the expression of the active form of VLA-4 integrin, which promotes leukocyte adhesion and migration .
Biochemical Pathways
SDG affects several biochemical pathways. It has been shown to counter oxidative stress in human colonic epithelial tissue and protect against mtDNA damage in vitro . SDG also inhibits the NF-κB pathway, which is partly dependent on the disruption of Akt activation .
Pharmacokinetics
It is known that ingested sdg is converted into mammalian lignans, enterodiol (end) and enterolactone (enl), by gut microflora enzymes .
Result of Action
The action of SDG results in various molecular and cellular effects. It has been shown to reduce angiogenic capacity, inhibit cell injury and apoptosis, increase nitric oxide release, and decrease levels of inflammatory cytokines IL-1β, IL-6, and TNF-α .
Action Environment
Environmental factors can influence the action of SDG. For instance, the extraction conditions, including the concentration of ammonium hydroxide, extraction time, and temperature, can affect the yield of SDG from flaxseed hull .
Preparation Methods
Synthetic Routes and Reaction Conditions: Secoisolariciresinol diglucoside can be extracted from flaxseed hulls using various methods. One efficient method involves the use of alcoholic ammonium hydroxide for direct hydrolysis and extraction in a one-pot reaction . The optimal extraction conditions include a material-liquid ratio of 1:20, 33.7% ammonium hydroxide in ethanol (pH = 12.9), extraction time of 4.9 hours, and extraction temperature of 75.3°C .
Industrial Production Methods: The industrial production of this compound typically involves the extraction from flaxseed hulls followed by purification using macroporous resin chromatography and further refinement using Sephadex LH20 chromatography . This method yields a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Secoisolariciresinol diglucoside undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Hydrolysis: Typically performed using alkaline solutions such as ammonium hydroxide.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products Formed:
Hydrolysis: Produces secoisolariciresinol and glucose.
Oxidation and Reduction: Can lead to various oxidized or reduced forms of the lignan, depending on the specific conditions and reagents used.
Scientific Research Applications
Health Benefits and Mechanisms
Cardiovascular Health:
SDG has demonstrated significant cardiovascular protective effects. Research indicates that it can lower cholesterol levels, reduce oxidative stress, and improve lipid profiles, which collectively contribute to preventing coronary artery disease and atherosclerosis. In one study, SDG reduced hypercholesterolemic atherosclerosis by 73% at doses as low as 15 mg/kg in animal models . The antioxidant properties of SDG are crucial in mitigating oxidative damage associated with cardiovascular diseases.
Cancer Prevention:
Recent studies highlight the anticancer potential of SDG, particularly against colorectal cancer. It has been shown to induce pyroptosis—a form of programmed cell death—by activating caspase-1 and cleaving gasdermin D in cancer cells . In vivo experiments demonstrated that SDG significantly inhibited tumor growth in colorectal cancer models, suggesting its potential as an adjunct therapy in cancer treatment .
Hormonal Regulation:
SDG exhibits phytoestrogenic properties, making it a candidate for addressing estrogen-related conditions such as menopausal symptoms and breast cancer risk. A Phase IIB clinical trial indicated that daily supplementation with 50 mg of SDG resulted in a significant reduction in Ki-67 levels, a marker of cell proliferation, in women at increased risk for breast cancer . This suggests that SDG may help modulate hormonal activity and reduce breast tissue hyperplasia.
Metabolic Effects
Obesity and Metabolic Syndrome:
SDG has been linked to beneficial effects on obesity and metabolic disorders. Studies have shown that it can lower blood fat and glucose levels while exerting anti-inflammatory effects. In animal models induced with Western diet-induced obesity, SDG administration resulted in improved metabolic profiles, indicating its potential role in managing obesity-related complications .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of SDG is essential for optimizing its therapeutic applications. After oral intake, SDG is metabolized into enterodiol and enterolactone by intestinal bacteria, which are associated with various health benefits . A study on postmenopausal women revealed that serum concentrations of these metabolites peaked after 12-24 hours post-ingestion, highlighting the importance of timing in supplementation strategies to maximize health benefits .
Case Studies and Clinical Trials
Several clinical trials have investigated the health effects of SDG:
- Breast Cancer Risk Reduction: A randomized trial showed that SDG supplementation led to a decrease in cellular proliferation markers in women at risk for breast cancer, supporting its role in cancer prevention strategies .
- Cardiovascular Disease Prevention: Observational studies have correlated high lignan intake with reduced cardiovascular disease incidence, emphasizing the importance of dietary sources like flaxseed rich in SDG .
Data Summary Table
Comparison with Similar Compounds
Secoisolariciresinol diglucoside is unique among lignans due to its high concentration in flaxseed and its potent antioxidant properties . Similar compounds include:
Matairesinol: Another lignan found in various seeds and grains, known for its antioxidant and anticancer properties.
Pinoresinol: Found in olive oil and sesame seeds, with antioxidant and anti-inflammatory effects.
Lariciresinol: Present in whole grains and vegetables, also exhibiting antioxidant and anticancer activities.
This compound stands out due to its higher bioavailability and the extensive research supporting its health benefits .
Biological Activity
Secoisolariciresinol diglucoside (SDG) is a prominent lignan predominantly found in flaxseed, recognized for its diverse biological activities. This article delves into the biological activity of SDG, highlighting its anticancer properties, antioxidant effects, and potential therapeutic applications based on recent research findings.
Overview of this compound
- Chemical Structure : SDG is a glycosylated form of secoisolariciresinol, which undergoes hydrolysis in the body to produce enterodiol and enterolactone, two metabolites with notable health benefits.
- Sources : The primary dietary source of SDG is flaxseed, which also contains beneficial fatty acids and dietary fiber.
Anticancer Properties
Recent studies have demonstrated that SDG exhibits significant anticancer activity through various mechanisms:
-
Induction of Pyroptosis :
- A study showed that SDG induces pyroptosis in colorectal cancer cells by activating caspase-1, leading to the cleavage of GSDMD and promoting cell death through the ROS/PI3K/AKT pathway .
- In vivo experiments confirmed that SDG significantly inhibited tumor growth in HCT116 colorectal cancer xenografts .
- Inhibition of Cell Proliferation :
- Metabolite Effects :
Antioxidant Activity
SDG is recognized for its potent antioxidant properties:
- Mechanism : It scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
- Health Benefits : The antioxidant action of SDG contributes to its protective effects against oxidative stress-related diseases, including cardiovascular diseases and diabetes .
Cardiovascular Benefits
SDG has been linked to various cardiovascular benefits:
- Cholesterol Regulation : Studies indicate that SDG can significantly lower total cholesterol and LDL levels while increasing HDL cholesterol. In one study, even low doses (15 mg/kg) reduced hypercholesterolemic atherosclerosis by 73% .
- Mechanisms : The lipid-lowering effects are attributed to the modulation of lipid metabolism pathways and reduction of oxidative stress within vascular tissues .
Table 1: Summary of Key Research Findings on SDG
Case Study Example
A notable case study investigated the effects of flaxseed supplementation (rich in SDG) on postmenopausal women. The results indicated significant reductions in serum cholesterol levels and improvements in markers of inflammation, suggesting that dietary intake of SDG could be beneficial for cardiovascular health.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVBJPHMDABKJV-PGCJWIIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432760 | |
Record name | Secoisolariciresinol diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158932-33-3 | |
Record name | Secoisolariciresinol diglucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158932-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Secoisolariciresinol diglucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158932333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Secoisolariciresinol diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SECOISOLARICIRESINOL DIGLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9281L29MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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